SCHEMBL20673019

Descripción general

Descripción

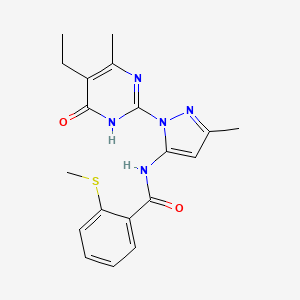

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and benzamide moieties

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

Target of Action

The primary target of SCHEMBL20673019, also known as MMV676477, is protozoan tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton. Protozoan tubulin plays a crucial role during parasite proliferation, growth, and transmission .

Mode of Action

MMV676477 interacts with its target by selectively stabilizing protozoan microtubules . This stabilization inhibits the replication of kinetoplastid parasites, such as Leishmania amazonensis and Trypanosoma brucei, and the apicomplexan parasite Plasmodium falciparum . It also inhibits the intracellular growth of the human apicomplexan pathogen Toxoplasma gondii .

Biochemical Pathways

The stabilization of protozoan microtubules by MMV676477 affects the normal functioning of the parasites. Microtubules play a crucial role in cell division, and their stabilization prevents the parasites from proliferating. This leads to a decrease in the number of parasites, thus alleviating the infection .

Result of Action

The result of MMV676477’s action is the inhibition of parasite replication. By stabilizing protozoan microtubules, MMV676477 prevents the parasites from proliferating, thus reducing the number of parasites and alleviating the infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

Coupling of Pyrimidine and Pyrazole Rings: The pyrimidine and pyrazole rings are then coupled through a nucleophilic substitution reaction.

Introduction of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide: shares structural similarities with other compounds containing pyrimidine, pyrazole, and benzamide moieties.

Uniqueness

- The unique combination of these moieties in a single molecule gives N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide distinct chemical and biological properties that may not be present in other similar compounds.

Actividad Biológica

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings related to its biological activity, including antibacterial, antifungal, and receptor interaction studies.

Chemical Structure and Properties

The compound is characterized by the following structural and physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 463.28 g/mol |

| Molecular Formula | C18H18N5O2 |

| LogP | 2.3487 |

| Polar Surface Area | 71.489 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including the target compound, exhibit significant antimicrobial properties. A study focused on various pyrimidine derivatives reported their efficacy against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were noted to be as low as 128 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-[1-(5-ethyl...]-2-benzamide | Staphylococcus aureus | 128 |

| N-[1-(5-ethyl...]-2-benzamide | Escherichia coli | 256 |

| N-[1-(5-ethyl...]-2-benzamide | Pseudomonas aeruginosa | 128 |

Receptor Interaction Studies

The compound's structure suggests potential interactions with various receptors. Notably, studies have shown that certain pyrimidine derivatives act as selective antagonists for adenosine receptors (A2B), which are implicated in numerous physiological processes including inflammation and cancer progression . The biological profiles of these compounds vary significantly based on substitutions at specific positions on the pyrimidine ring.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A set of synthesized pyrimidine derivatives, including the compound , were evaluated for their antibacterial properties using agar well diffusion methods. Results indicated that compounds with ethyl substitutions displayed enhanced activity against multiple strains compared to their non-substituted counterparts .

- Receptor Binding Affinity : In a pharmacological evaluation involving stable cell lines expressing adenosine receptors, certain derivatives demonstrated high binding affinity and selectivity towards A2B receptors. This suggests a potential therapeutic role in modulating conditions associated with adenosine signaling .

- Comparative Analysis of Derivatives : An extensive structure-activity relationship (SAR) analysis highlighted that variations in the substituents at the 5-position of the pyrimidine ring significantly influenced both antimicrobial and receptor binding activities .

Propiedades

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-5-13-12(3)20-19(22-17(13)25)24-16(10-11(2)23-24)21-18(26)14-8-6-7-9-15(14)27-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHIZYQJIJRUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347958 | |

| Record name | N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003799-04-9 | |

| Record name | N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.